4-[3-(2-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
Description
This compound is a pyrazoline derivative characterized by a 4,5-dihydro-1H-pyrazole core substituted with a 2-methanesulfonamidophenyl group at position 3 and a 2-methoxyphenyl group at position 4.
Properties
IUPAC Name |
4-[5-[2-(methanesulfonamido)phenyl]-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6S/c1-30-19-10-6-4-8-15(19)18-13-17(22-24(18)20(25)11-12-21(26)27)14-7-3-5-9-16(14)23-31(2,28)29/h3-10,18,23H,11-13H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVKSSFUIFEXDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=NN2C(=O)CCC(=O)O)C3=CC=CC=C3NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(2-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
- IUPAC Name : 4-[3-(2-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
- Molecular Formula : C22H25N3O6S
- Molecular Weight : 459.5 g/mol
- Canonical SMILES : Cc1[nH]c(cc1C(N)=O)-c1cc(NS(C)(=O)=O)ccc1Oc1ccc(F)cc1F
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from α,β-unsaturated aldehydes or ketones and substituted phenyl hydrazines, often utilizing catalytic methods to enhance yield and efficiency. For instance, a common approach is the cyclization reaction catalyzed by Vitamin B1, yielding high percentages (78-92%) of the desired product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Fluorescent Probing : The compound may act as a fluorescent probe by binding to metal ions, which alters its fluorescence properties. This mechanism has implications for detecting metal ions in biological systems.
- Anti-inflammatory Activity : Preliminary studies indicate that derivatives of this compound exhibit significant anti-inflammatory properties. For example, related compounds have shown effectiveness in reducing inflammation markers in various cellular assays .
Antimicrobial Properties
Research has indicated that pyrazole derivatives possess antimicrobial properties. The compound's structural features may contribute to its ability to inhibit the growth of certain bacterial strains.
Anti-inflammatory Effects
A study highlighted the anti-inflammatory effects of similar compounds that contain the pyrazole moiety. These compounds demonstrated efficacy in reducing inflammatory responses in vitro and in vivo models .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with six structurally related pyrazoline derivatives, focusing on substituent effects, physicochemical properties, and synthesis outcomes.
Structural and Substituent Variations
Physicochemical Properties
Notes:
- <sup>a</sup>logP indicates lipophilicity; higher values suggest better membrane permeability.
- <sup>b</sup>pKa values influence ionization state and bioavailability.
- <sup>c</sup>Estimated based on molecular formula.
- <sup>d</sup>Sulfonamide and oxobutanoic acid reduce logP compared to halogenated analogs.
- <sup>e</sup>Predicted from oxobutanoic acid moiety (typical pKa ~4.2).
Key Findings and Implications
Substituent Effects: Electron-Withdrawing Groups (e.g., Br, Cl): Reduce reaction yields (e.g., 27% for Compound 25 ) but may enhance target binding affinity. Sulfonamide Group (Target Compound): Enhances solubility and hydrogen-bonding capacity compared to halogenated analogs.
Biological Relevance: Quinolinone-containing analogs (Compounds 24, 25) may exhibit kinase inhibition due to planar aromatic scaffolds . Thiophene-containing derivatives (e.g., ) could modulate cytochrome P450 enzymes, as seen in structurally related compounds.
Analytical Tools :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
